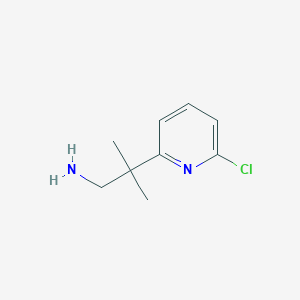

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

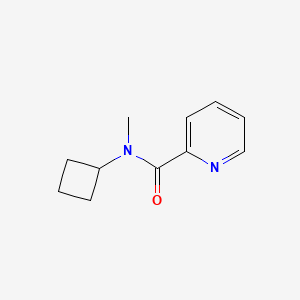

“2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine” is an organic compound. It contains a chlorine atom in the pyridine ring . The IUPAC name for this compound is “(6-chloro-2-pyridinyl)methanamine” and its molecular weight is 142.59 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new organic nonlinear optical (NLO) material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized by the reflux method .Molecular Structure Analysis

The molecular structure of this compound can be elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 142.59 .Applications De Recherche Scientifique

Corrosion Inhibition

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine and its derivatives have been studied for their potential as corrosion inhibitors. A research by Leçe, Emregül, and Atakol (2008) found that similar compounds exhibit inhibitory properties for mild steel in acidic environments (Leçe, Emregül, & Atakol, 2008).

Antimalarial Activity

Compounds structurally related to 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine have been tested for their antimalarial activity. Görlitzer et al. (2006) synthesized derivatives that showed significant in vitro activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).

Synthesis of Aroylthioureas

A series of aroylthioureas containing a moiety similar to 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine were synthesized by Liu Chang-chun (2013). These compounds showed fungicidal and plant growth regulative activity (Liu Chang-chun, 2013).

Synthesis of C-Nucleosides

Joubert, Pohl, Klepetérová, and Hocek (2007) developed a methodology for the preparation of C-nucleosides using derivatives of 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine. This method is significant for the synthesis of nucleoside analogs (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Energetic Material Synthesis

Zhao Ku (2015) synthesized energetic derivatives using 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine. These compounds were characterized for their detonation velocity and pressure, showing potential in energetic materials research (Zhao Ku, 2015).

Organometallic Chemistry

Noor, Schwarz, and Kempe (2015) explored the synthesis of low-valent aminopyridinato chromium methyl complexes, using derivatives of the compound . This research contributes to understanding organometallic complexes and their properties (Noor, Schwarz, & Kempe, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various chemical entities, suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known that this compound can undergo various chemical reactions, such as the formation of schiff bases through condensation with aryl aldehydes. This indicates that it can interact with its targets in a variety of ways, potentially leading to diverse biochemical changes.

Result of Action

Propriétés

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNCJCHPGJUKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2425967.png)

![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)

![3-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2425976.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425978.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2425980.png)